molecular formula C36H39ClP2 B12892367 (6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine

(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine

Cat. No.: B12892367
M. Wt: 569.1 g/mol
InChI Key: FLVHEFLGSIVUOT-UHFFFAOYSA-N
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Description

(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is a complex organophosphorus compound. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis. The compound features a unique structure that includes a chloro-substituted biphenyl backbone with diphenylphosphino and dicyclohexylphosphino groups, making it highly versatile in its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the following steps:

    Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between a chloro-substituted phenylboronic acid and a bromophenyl derivative.

    Introduction of Phosphino Groups: The diphenylphosphino and dicyclohexylphosphino groups are introduced through a series of nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium tert-butoxide.

    Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or primary amines are employed in substitution reactions.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Phosphine Hydrides: Result from reduction reactions.

    Substituted Derivatives: Various substituted derivatives are formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is used as a ligand in transition metal catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Biology

The compound is used in the synthesis of biologically active molecules. Its ability to facilitate complex organic transformations makes it valuable in the development of pharmaceuticals and agrochemicals.

Medicine

In medicinal chemistry, (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is used to synthesize drug candidates with potential therapeutic applications. Its role in catalysis allows for the efficient construction of complex molecular architectures.

Industry

In the industrial sector, the compound is used in the production of fine chemicals and specialty materials. Its versatility in catalysis makes it an essential component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine involves its role as a ligand in transition metal complexes. The phosphine groups coordinate with the metal center, stabilizing the complex and facilitating various catalytic reactions. The chloro-substituted biphenyl backbone provides steric and electronic properties that enhance the reactivity and selectivity of the metal complex.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)diisopropylphosphine
  • (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dimethylphosphine
  • (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)diphenylphosphine

Uniqueness

(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is unique due to its combination of steric bulk and electronic properties. The dicyclohexylphosphino group provides significant steric hindrance, which can enhance the selectivity of catalytic reactions. Additionally, the chloro-substituted biphenyl backbone offers unique electronic characteristics that influence the reactivity of the compound.

Properties

Molecular Formula

C36H39ClP2

Molecular Weight

569.1 g/mol

IUPAC Name

[2-(2-chloro-6-dicyclohexylphosphanylphenyl)phenyl]-diphenylphosphane

InChI

InChI=1S/C36H39ClP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h1-2,5-8,13-19,24-27,30-31H,3-4,9-12,20-23H2

InChI Key

FLVHEFLGSIVUOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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